molecular formula C17H10F8O2 B145307 1,1-BIS(4-HYDROXYPHENYL)-OCTAFLUOROCYCLOPENTANE CAS No. 136525-92-3

1,1-BIS(4-HYDROXYPHENYL)-OCTAFLUOROCYCLOPENTANE

Cat. No.: B145307
CAS No.: 136525-92-3
M. Wt: 398.25 g/mol
InChI Key: ALAGVQHSRMHPTA-UHFFFAOYSA-N
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Description

1,1-BIS(4-HYDROXYPHENYL)-OCTAFLUOROCYCLOPENTANE is a chemical compound known for its unique structure and properties It consists of a cyclopentane ring substituted with eight fluorine atoms and two hydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-BIS(4-HYDROXYPHENYL)-OCTAFLUOROCYCLOPENTANE typically involves the reaction of octafluorocyclopentene with phenol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction. The process can be summarized as follows:

    Reactants: Octafluorocyclopentene and phenol.

    Catalyst: Acidic or basic catalyst, such as sulfuric acid or sodium hydroxide.

    Solvent: Common solvents include dichloromethane or toluene.

    Temperature: The reaction is typically carried out at temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-BIS(4-HYDROXYPHENYL)-OCTAFLUOROCYCLOPENTANE undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-BIS(4-HYDROXYPHENYL)-OCTAFLUOROCYCLOPENTANE has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of high-performance polymers and copolymers.

    Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1,1-BIS(4-HYDROXYPHENYL)-OCTAFLUOROCYCLOPENTANE involves its interaction with various molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atoms contribute to the compound’s stability and reactivity, allowing it to participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Bis-(4-hydroxyphenyl)cyclohexane
  • 1,1-Bis-(4-hydroxyphenyl)-4-methylcyclohexane
  • Bisphenol A

Uniqueness

1,1-BIS(4-HYDROXYPHENYL)-OCTAFLUOROCYCLOPENTANE is unique due to the presence of eight fluorine atoms on the cyclopentane ring, which imparts exceptional stability and reactivity. This distinguishes it from other similar compounds, making it particularly valuable in applications requiring high-performance materials.

Properties

IUPAC Name

4-[2,2,3,3,4,4,5,5-octafluoro-1-(4-hydroxyphenyl)cyclopentyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F8O2/c18-14(19)13(9-1-5-11(26)6-2-9,10-3-7-12(27)8-4-10)15(20,21)17(24,25)16(14,22)23/h1-8,26-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAGVQHSRMHPTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2(C(C(C(C2(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20577062
Record name 4,4'-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136525-92-3
Record name 4,4'-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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